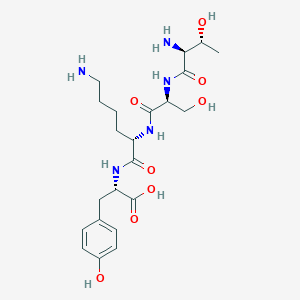
L-Threonyl-L-seryl-L-lysyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Treonil-L-seril-L-lisil-L-tirosina: es un tetrapéptido compuesto por los aminoácidos treonina, serina, lisina y tirosina. Los péptidos como este son esenciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Treonil-L-seril-L-lisil-L-tirosina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Cada aminoácido se activa utilizando reactivos de acoplamiento como HBTU o DIC.
Acoplamiento: El aminoácido activado se acopla a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completado se escinde de la resina y se purifica.
Métodos de producción industrial
En un entorno industrial, la producción de L-Treonil-L-seril-L-lisil-L-tirosina puede implicar SPPS a gran escala o tecnología de ADN recombinante. Este último implica insertar el gen que codifica el péptido en un organismo huésped, como E. coli, que luego produce el péptido.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Treonil-L-seril-L-lisil-L-tirosina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El residuo de tirosina se puede oxidar para formar ditirosina.
Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres.
Sustitución: Los grupos amino se pueden modificar mediante acilación o alquilación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o perácidos.
Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.
Sustitución: Cloruros de acilo o haluros de alquilo.
Productos principales
Oxidación: Ditirosina.
Reducción: Tioles libres.
Sustitución: Péptidos acilados o alquilados.
Aplicaciones Científicas De Investigación
L-Treonil-L-seril-L-lisil-L-tirosina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Se investiga su papel en las interacciones proteína-proteína y las vías de señalización.
Medicina: Se explora para posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos.
Industria: Se utiliza en el desarrollo de biomateriales y como componente en varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de L-Treonil-L-seril-L-lisil-L-tirosina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas al unirse a estos objetivos, influyendo en procesos como la señalización celular, el metabolismo y las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos similares
- L-Treonil-L-seril-L-histidina
- L-Treonil-L-fenilalanil-L-seril-L-lisil-L-leucil-L-tirosina
- L-Seril-L-lisil-L-treonil-L-tirosina
Singularidad
L-Treonil-L-seril-L-lisil-L-tirosina es única debido a su secuencia específica de aminoácidos, que imparte propiedades bioquímicas y funciones distintas. Su combinación de treonina, serina, lisina y tirosina le permite participar en interacciones y reacciones únicas en comparación con otros péptidos.
Propiedades
Número CAS |
164984-84-3 |
|---|---|
Fórmula molecular |
C22H35N5O8 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H35N5O8/c1-12(29)18(24)21(33)27-17(11-28)20(32)25-15(4-2-3-9-23)19(31)26-16(22(34)35)10-13-5-7-14(30)8-6-13/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,32)(H,26,31)(H,27,33)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1 |
Clave InChI |
JJIQXUOABSKMIJ-QNHTTWNFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
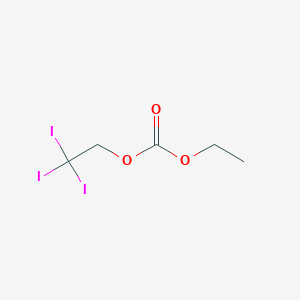


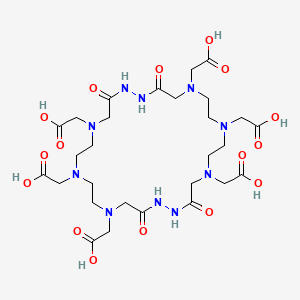
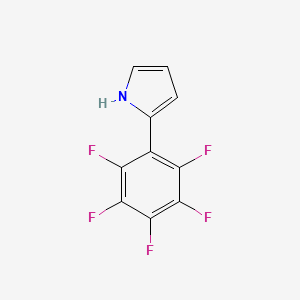
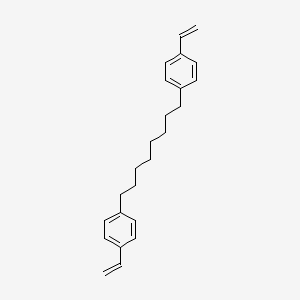
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

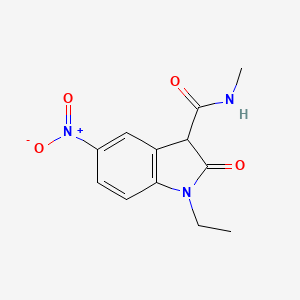
silane](/img/structure/B12556436.png)
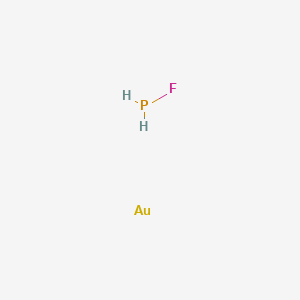
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
